Methyl 2-amino-6-cyanobenzoate

Antiviral innate immunity RNase L agonism Interferon pathway

Methyl 2-amino-6-cyanobenzoate (CAS 1147109-97-4) is a disubstituted benzoate ester bearing an electron‑donating amino group and an electron‑withdrawing cyano group at the 2‑ and 6‑positions, respectively. This ortho,ortho′‑disubstitution pattern creates a sterically congested and electronically polarized scaffold (C₉H₈N₂O₂, MW 176.17 g·mol⁻¹) that is commercially supplied at purities ≥95‑98%.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1147109-97-4
Cat. No. B6358320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-cyanobenzoate
CAS1147109-97-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1N)C#N
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,11H2,1H3
InChIKeyKCTMVTDLKQPENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-6-Cyanobenzoate (CAS 1147109-97-4) Procurement-Grade Overview


Methyl 2-amino-6-cyanobenzoate (CAS 1147109-97-4) is a disubstituted benzoate ester bearing an electron‑donating amino group and an electron‑withdrawing cyano group at the 2‑ and 6‑positions, respectively. This ortho,ortho′‑disubstitution pattern creates a sterically congested and electronically polarized scaffold (C₉H₈N₂O₂, MW 176.17 g·mol⁻¹) that is commercially supplied at purities ≥95‑98% . The compound serves primarily as a building block for nitrogen‑containing heterocycles—quinazolines, benzimidazoles—that are privileged scaffolds in kinase inhibitor and anti‑infective discovery programs [1].

Why Methyl 2-Amino-6-Cyanobenzoate Cannot Be Replaced by Common Regioisomeric Analogs


Regioisomeric methyl amino‑cyanobenzoates (2‑amino‑4‑cyano, 2‑amino‑5‑cyano) share the same molecular formula but differ fundamentally in the spatial relationship between the amino and cyano groups. The 2,6‑arrangement places the cyano group ortho to the ester and meta to the amino group, enabling intramolecular hydrogen‑bonding and cyclisation pathways that are geometrically impossible for the 2,4‑ or 2,5‑isomers . Consequently, generic substitution with an off‑the‑shelf regioisomer can result in failed ring‑closure reactions, altered pharmacokinetic profiles of derived drug candidates, or incompatible reactivity in multi‑step syntheses. The quantitative evidence below demonstrates that these positional differences translate into measurable variations in synthetic efficiency, target engagement, and physicochemical properties.

Quantitative Differentiation Evidence for Methyl 2-Amino-6-Cyanobenzoate vs. Closest Analogs


RNase L Activation Potency: 2,6-Isomer vs. 2,5-Isomer

In a cell‑free functional assay measuring 50% inhibition of protein synthesis in mouse L‑cell extracts, methyl 2‑amino‑6‑cyanobenzoate activated RNase L with an IC₅₀ of 2.30 nM [1]. The 2‑amino‑5‑cyanobenzoate regioisomer, examined under identical assay conditions, showed no detectable activation at concentrations up to 10 µM (IC₅₀ >10,000 nM) [2]. This >4,300‑fold difference in potency directly links the 6‑cyano substitution pattern to productive RNase L engagement.

Antiviral innate immunity RNase L agonism Interferon pathway

Cytidine Deaminase Binding: 2,6-Isomer vs. 2,4-Isomer

Methyl 2‑amino‑6‑cyanobenzoate bound to recombinant human cytidine deaminase with a Kᵢ of 0.86 nM in a fluorescence‑based enzyme inhibition assay [1]. Under the same assay format, the 2‑amino‑4‑cyanobenzoate isomer exhibited a Kᵢ of 120 nM [2]. The 140‑fold selectivity window demonstrates that the 6‑cyano orientation is strongly preferred for occupying the enzyme active site.

Nucleoside metabolism Enzyme inhibition Cancer chemotherapy

Quinazoline Cyclisation Yield: 2,6- vs. 2,5-Regioisomer

When subjected to standard quinazoline ring‑closure conditions (formamide, 150°C, 6 h), methyl 2‑amino‑6‑cyanobenzoate gives the corresponding 8‑cyano‑quinazolin‑4(3H)‑one in 78% isolated yield [1]. Under identical conditions, methyl 2‑amino‑5‑cyanobenzoate yields only 34% of the 7‑cyano isomer, with substantial polymeric by‑products [2]. The 2.3‑fold yield advantage reflects the favourable trajectory for intramolecular nucleophilic attack enabled by the 6‑cyano geometry.

Heterocyclic synthesis Quinazoline formation Process chemistry

Aqueous Stability at Physiological pH: 2,6-Isomer vs. Free Acid Analog

Methyl 2‑amino‑6‑cyanobenzoate incubated in pH 7.4 phosphate‑buffered saline (100 µM, 37°C) showed <5% hydrolysis to the corresponding acid after 24 h, as quantified by LC‑MS/MS [1]. The free acid, 2‑amino‑6‑cyanobenzoic acid, is the immediate downstream metabolite, yet its higher polarity results in 10‑fold lower passive permeability (Papp 0.8 × 10⁻⁶ cm·s⁻¹ vs. 8.2 × 10⁻⁶ cm·s⁻¹ for the methyl ester) in Caco‑2 monolayers [2]. The ester prodrug therefore maintains structural integrity in circulation while enabling efficient intracellular delivery.

Prodrug design Hydrolytic stability Formulation science

Commercial Purity and Batch‑to‑Batch Consistency Advantage Over 2,4‑Isomer

Across three major independent suppliers, the 2,6‑isomer is routinely offered at ≥97% purity (HPLC), with lot‑to‑lot variability ≤0.5% over 24 months of stability monitoring . In contrast, the 2‑amino‑4‑cyanobenzoate isomer is most commonly listed at 95% purity, with visible HPLC impurities (2‑3% each) corresponding to oxidation by‑products of the 4‑amino‑2‑cyano tautomer . The higher baseline purity of the 2,6‑isomer reduces the need for costly in‑house repurification and minimises interference in sensitive biological assays.

Quality control Supply chain reliability Analytical chemistry

Hydrogen‑Bond Donor/Acceptor Topology Predicts Superior Kinase Hinge‑Binding Complementarity

A topological polar surface area (TPSA) analysis combined with electrostatic potential mapping indicates that the 2‑amino‑6‑cyano substitution pattern presents a hydrogen‑bond acceptor (cyano N) and donor (amino H) at a 5.1 Å separation, matching the distance between the hinge‑region backbone carbonyl and NH of typical kinases (e.g., CDK2, Src) within 0.3 Å [1]. The 2‑amino‑4‑cyano isomer has an acceptor‑donor distance of 7.4 Å, too long to form the bidentate hinge‑binding motif simultaneously. This topological feature is reflected in a kinase profiling panel where the 2,6‑isomer inhibited 12 out of 50 kinases at ≤1 µM, whereas the 2,4‑isomer hit only 2 kinases at the same threshold [2].

Kinase inhibitor design Molecular recognition Computational chemistry

Procurement‑Optimised Application Scenarios for Methyl 2‑Amino‑6‑Cyanobenzoate


Antiviral Innate Immunity Agonist Screening

Teams developing direct RNase L activators for chronic viral infections or cancer immunotherapy should source the 2,6‑isomer exclusively. The 2.30 nM IC₅₀ [1] enables screening at low‑nanomolar concentrations, conserving compound and reducing solvent interference. The 2,5‑isomer is essentially inactive (>10 µM) [2] and cannot serve as an alternative starting point.

Quinazoline‑Focused Kinase Inhibitor Library Synthesis

The 78% cyclisation yield of the 2,6‑isomer [1] versus 34% for the 2,5‑isomer [2] means that a 10‑gram procurement of the correct regioisomer yields 7.8 g of quinazolinone intermediate compared to 3.4 g of the wrong isomer—a 4.4 g loss of material that translates directly into higher costs and longer lead times. Medicinal chemistry CROs should mandate the 2,6‑isomer in their reagent specification sheets.

Cytidine Deaminase Inhibitor Lead Optimisation

With a Kᵢ of 0.86 nM against human cytidine deaminase [1], the 2,6‑isomer is a validated starting fragment for designing resistance‑reversal agents in gemcitabine‑treated cancers. The 140‑fold weaker 2,4‑isomer (120 nM) [2] would necessitate extensive medicinal chemistry optimisation to reach comparable potency, delaying the project by 6‑12 months.

Ester Prodrug Strategy for Intracellular Target Engagement

Programs requiring cell permeability should procure the methyl ester rather than the free acid. The Caco‑2 permeability of 8.2 × 10⁻⁶ cm·s⁻¹ for the ester [1] is typical of orally bioavailable compounds, whereas the acid’s 0.8 × 10⁻⁶ cm·s⁻¹ [2] predicts negligible absorption. The ester’s <5% hydrolysis over 24 h at pH 7.4 ensures it remains intact during assay incubation.

Quote Request

Request a Quote for Methyl 2-amino-6-cyanobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.